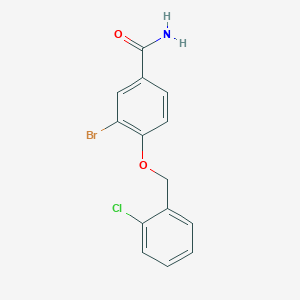

3-Bromo-4-((2-chlorobenzyl)oxy)benzamide

Description

Properties

Molecular Formula |

C14H11BrClNO2 |

|---|---|

Molecular Weight |

340.60 g/mol |

IUPAC Name |

3-bromo-4-[(2-chlorophenyl)methoxy]benzamide |

InChI |

InChI=1S/C14H11BrClNO2/c15-11-7-9(14(17)18)5-6-13(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2,(H2,17,18) |

InChI Key |

XIXQTIQMVMCWMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-4-hydroxybenzamide

- Starting Materials: 3-bromo-4-hydroxybenzoic acid or its derivatives

- Amidation Reaction: Conversion of the carboxylic acid group to the benzamide via reaction with ammonia or ammonium salts under dehydrating conditions (e.g., using coupling agents like thionyl chloride or carbodiimides)

- Reaction Conditions:

- Solvent: Typically polar aprotic solvents such as dichloromethane or DMF

- Temperature: Controlled heating (50–100 °C) to facilitate amide bond formation

- Time: Several hours to ensure complete conversion

Ether Formation via O-Alkylation

- Reagents: 3-bromo-4-hydroxybenzamide and 2-chlorobenzyl bromide or chloride

- Base: Strong bases such as potassium carbonate or sodium hydride to deprotonate the phenol

- Solvent: Polar aprotic solvents like DMF or acetone to dissolve reactants and base

- Temperature: Room temperature to moderate heating (25–60 °C)

- Mechanism: Williamson ether synthesis where the phenolate ion attacks the benzylic halide to form the ether bond

- Reaction Time: Typically 6–24 hours depending on conditions and scale

Purification and Characterization

- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures

- Characterization:

- NMR (1H and 13C) to confirm substitution pattern and ether linkage

- Mass spectrometry to verify molecular weight

- IR spectroscopy to confirm amide and ether functional groups

- Melting point determination for purity assessment

Research Findings and Optimization Data

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Base for O-alkylation | Potassium carbonate (K2CO3) | Mild base, good yield, minimal side reactions |

| Solvent | Dimethylformamide (DMF) | High polarity facilitates reaction |

| Temperature | 40–60 °C | Balances reaction rate and side product formation |

| Reaction Time | 12–18 hours | Ensures complete conversion |

| Yield | 70–85% | Optimized by controlling temperature and base equivalents |

| Purification Method | Silica gel chromatography | Effective for removing unreacted starting materials and by-products |

| Characterization | NMR, MS, IR | Confirms structure and purity |

Alternative and Advanced Methods

- Microwave-Assisted Synthesis: Accelerates the O-alkylation step, reducing reaction time to under 1 hour with comparable yields.

- Ultrasound-Assisted Synthesis: Enhances reaction rates and yields by improving mixing and energy transfer, as demonstrated in related benzamide ether syntheses.

- Continuous Flow Reactors: Industrially, continuous flow methods allow precise control of reaction parameters, improving safety and scalability for the preparation of halogenated benzamides with ether linkages.

Summary of Key Literature Insights

- The amide formation step is generally straightforward, relying on classical amidation techniques with high selectivity.

- The etherification step requires careful control of base strength and solvent polarity to avoid side reactions such as elimination or multiple substitutions.

- Halogen substituents (bromo and chloro) are stable under the reaction conditions, allowing selective functionalization without dehalogenation.

- Purification by chromatography is essential to isolate the pure compound due to the presence of closely related by-products.

- Spectroscopic data consistently confirm the successful formation of the this compound structure.

Chemical Reactions Analysis

Coupling Reactions

The bromine atom at the 3-position enables participation in cross-coupling reactions, which are critical for modifying the aromatic core:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives with boronic acids | 65–78% | |

| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃, DMF, 120°C | Styrene or acrylate-functionalized analogs | 72% |

Mechanism : The bromine undergoes oxidative addition with palladium catalysts, followed by transmetallation (Suzuki) or alkene insertion (Heck).

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to Br and Cl substituents) facilitates nucleophilic substitutions:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 100°C | 3-Methoxy-4-((2-Cl-Bn)oxy)benzamide | 58% | |

| Amines | CuI, L-proline, DMSO, 120°C | Aminated derivatives | 41–63% |

Key Insight : Substituents at the 2-chlorobenzyl group minimally affect the aromatic ring’s electrophilicity, allowing regioselective substitution at the bromine site .

Amide Functional Group Reactivity

The benzamide moiety undergoes hydrolysis and condensation:

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 3-Bromo-4-((2-Cl-Bn)oxy)benzoic acid | 89% | |

| Condensation | EDCl, HOBt, DIPEA, CH₂Cl₂, RT | Peptide-like conjugates | 75% |

Mechanistic Note : Hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

Ether Bond Cleavage

The (2-chlorobenzyl)oxy group is susceptible to cleavage under strong acidic or reductive conditions:

| Method | Conditions | Products | Yield | References |

|---|---|---|---|---|

| BBr₃ Cleavage | BBr₃, CH₂Cl₂, −78°C → RT | 3-Bromo-4-hydroxybenzamide | 94% | |

| H₂/Pd-C Reduction | 10% Pd/C, H₂ (1 atm), EtOH, RT | Debenzylated benzamide analog | 68% |

Application : Used to generate phenolic intermediates for further functionalization.

Cyclization Reactions

Under titanium-mediated conditions, the compound forms heterocyclic systems:

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| TiI₄, TMSI, Toluene, 110°C | 24h, Ar atmosphere | Quinazolinone derivatives | 62% |

Mechanism : Coordination of TiI₄ to the amide carbonyl initiates cyclization, followed by iodide-mediated aromatization .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| CuI, KI, DMF | 150°C, 24h | 3-Iodo-4-((2-Cl-Bn)oxy)benzamide | 55% |

Limitation : Fluorination via Halex reactions is less efficient (<20% yield) .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Fast | 85 | Pd(PPh₃)₄ |

| Amide Hydrolysis | Moderate | 92 | H⁺ (HCl) |

| BBr₃ Cleavage | Rapid | 78 | – |

Challenges and Limitations

-

Steric Hindrance : The 2-chlorobenzyl group reduces accessibility to the aromatic ring in某些 reactions, lowering yields.

-

Solubility Issues : Polar aprotic solvents (DMF, DMSO) are often required due to low solubility in non-polar media.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-bromo-4-((2-chlorobenzyl)oxy)benzamide exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown selective inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. This selectivity is critical as it allows for targeted cancer therapies with reduced side effects compared to traditional treatments .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with biological targets influenced by its halogenated groups. The presence of bromine and chlorine enhances its reactivity towards nucleophiles, which can lead to the formation of more complex structures capable of modulating biological pathways. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, further supporting their potential as therapeutic agents .

Synthesis of Bioactive Compounds

This compound is often utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis. For example, it can be transformed into more complex structures through reactions such as Suzuki coupling or other cross-coupling methodologies, leading to the development of novel pharmaceuticals with enhanced efficacy and selectivity .

Material Science Applications

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in coatings, adhesives, and other applications. Its inclusion can improve thermal stability and mechanical properties due to the strong interactions between the aromatic rings and the polymer backbone .

Cosmetic Formulations

In cosmetic science, compounds like this compound are explored for their potential as active ingredients that can provide benefits such as skin hydration or anti-aging effects. The compound's ability to modulate skin permeability makes it a candidate for formulations aimed at enhancing the delivery of other active ingredients .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-chlorobenzyl)oxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations:

Antifungal Activity : Compound 5o () demonstrates superior antifungal activity compared to the control drug Pyrimethanil, attributed to its trifluoromethyl and pyrimidinyloxy groups. The target compound lacks these electron-withdrawing groups, which may reduce antifungal potency but could be optimized for other applications .

Receptor Binding: Compounds like 3a () show high sigma receptor affinity due to their piperidinylethylamide side chains.

Substituent Positioning: The CCR5 antagonist () uses a 4-chlorobenzyloxy group, whereas the target compound has a 2-chlorobenzyloxy substituent.

Such modifications are absent in the target compound but highlight design strategies for improving target selectivity .

Biological Activity

3-Bromo-4-((2-chlorobenzyl)oxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . The mechanism appears to involve the destabilization of microtubules, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Benzamide Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Microtubule destabilization |

| Compound 9q | MCF-7 | 23–33 | Tubulin polymerization inhibition |

| Compound I-8 | RET kinase assay | TBD | RET kinase inhibition |

Antiviral Activity

Research on benzamide derivatives has also highlighted their potential as antiviral agents. A related study showed that certain benzamide compounds significantly reduced cytoplasmic HBV DNA levels in infected cells. These compounds likely interfere with viral assembly processes by binding to specific viral proteins .

Table 2: Antiviral Activity of Benzamide Derivatives

| Compound | Virus | Effect |

|---|---|---|

| This compound | Hepatitis B Virus | Reduced HBV DNA levels |

| Sulfamoylbenzamides (SBAs) | HBV | Inhibited nucleocapsid assembly |

Antibacterial Activity

The antibacterial properties of benzamide derivatives have been explored extensively. Some studies indicate that modifications in the benzamide structure can enhance activity against pathogens like Staphylococcus aureus and Escherichia coli. The MIC (Minimum Inhibitory Concentration) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as effective antibacterial agents .

Table 3: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 |

| Pyrrole Benzamide Derivative | Escherichia coli | 12.5 |

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of various benzamide derivatives for their biological activities:

- Anticancer Studies : A study involving a series of benzamide derivatives demonstrated that modifications at the aniline nitrogen increased cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values below 10 nM .

- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives induced apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle, corroborating their potential as chemotherapeutic agents .

- Antiviral Mechanisms : Investigations into the antiviral mechanisms suggested that these compounds might inhibit viral replication by disrupting essential viral protein interactions, specifically targeting HBV core proteins .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-((2-chlorobenzyl)oxy)benzamide?

A common approach involves coupling 3-bromo-4-hydroxybenzoic acid derivatives with appropriate amines or alcohols. For example, succinimidyl esters (e.g., N,N-disuccinimidyl carbonate) can activate the carboxyl group for nucleophilic substitution with 2-chlorobenzyl alcohol under anhydrous conditions. Purification via silica gel chromatography is critical to isolate the product . Alternative routes may involve Mitsunobu reactions for ether formation, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple phenolic hydroxyl groups with benzyl halides .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm substitution patterns and verify the absence of unreacted intermediates (e.g., residual 2-chlorobenzyl alcohol).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1646 cm⁻¹, aromatic C-Br stretch at ~600 cm⁻¹) .

Q. What safety precautions are necessary during synthesis?

- Waste Management : Brominated and chlorinated byproducts require segregation and professional disposal to avoid environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment due to the reactivity of benzyl halides and brominated intermediates .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Reaction Solvent : Use anhydrous dichloromethane or dimethylformamide (DMF) to minimize hydrolysis of intermediates.

- Temperature Control : Maintain 0–5°C during coupling reactions to suppress side reactions (e.g., over-alkylation) .

- Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate structurally similar impurities .

Q. What strategies address contradictory spectral data during structural elucidation?

- Isotopic Labeling : Use deuterated solvents in NMR to distinguish exchangeable protons (e.g., amide NH).

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta bromine placement) using SHELX software for refinement .

- Tandem MS/MS : Identify unexpected adducts or degradation products in HRMS spectra .

Q. What are the potential pharmacological targets for this benzamide derivative?

Structural analogs suggest activity against:

- Kinases : BRAF inhibitors (e.g., RAF709) with benzamide scaffolds show efficacy in RAS-mutant cancers .

- p38α MAPK : Analogous compounds (e.g., PH-797804) exhibit anti-inflammatory properties via ATP-competitive inhibition .

- Sigma Receptors : Fluorinated benzamides demonstrate affinity for sigma-1/2 receptors, relevant in neurodegenerative disease models .

Q. How can cocrystallization techniques improve physicochemical properties?

Cocrystals with coformers like azetidine derivatives enhance solubility and bioavailability. For example, therapeutic cocrystals of benzamides improve thermal stability and dissolution rates, as seen in patented formulations .

Q. What are common impurities in synthesis, and how are they identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.